Fmoc-Thr(tBu)-OSu

Peptide Synthesis Coupling Efficiency Workflow Reproducibility

In automated SPPS, inconsistent in situ activation of standard Fmoc-Thr(tBu)-OH leads to variable coupling yields and diastereomeric purity. Fmoc-Thr(tBu)-OSu solves this as a pre-activated, single-component reagent. Its OSu ester reacts directly with resin-bound amines, eliminating activation variables. Key outcomes: • Streamlines automated synthesis by removing reagent mixing steps. • Minimizes racemization risk, critical for peptide API impurity control. • Provides reproducible coupling for challenging, aggregation-prone sequences.

Molecular Formula C27H30N2O7
Molecular Weight 494.5 g/mol
Cat. No. B12276172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Thr(tBu)-OSu
Molecular FormulaC27H30N2O7
Molecular Weight494.5 g/mol
Structural Identifiers
SMILESCC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(C)(C)C
InChIInChI=1S/C27H30N2O7/c1-16(35-27(2,3)4)24(25(32)36-29-22(30)13-14-23(29)31)28-26(33)34-15-21-19-11-7-5-9-17(19)18-10-6-8-12-20(18)21/h5-12,16,21,24H,13-15H2,1-4H3,(H,28,33)/t16-,24?/m1/s1
InChIKeySETNRNHAPOLLAR-YAOANENCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Thr(tBu)-OSu Overview & Procurement


Fmoc-Thr(tBu)-OSu (CAS 75530-95-9) is an activated, pre-derivatized amino acid building block engineered specifically for Fmoc/tBu solid-phase peptide synthesis (SPPS) . As an N-hydroxysuccinimide (OSu) ester of Fmoc-O-tert-butyl-L-threonine, it is a white to off-white crystalline powder with a molecular formula of C27H30N2O7 and a molecular weight of 494.5 g/mol [1]. This compound is not a general-purpose threonine derivative; it is a strategic reagent that pre-integrates the activation step, eliminating the need for in situ activation and thereby streamlining the coupling workflow for both manual and automated peptide synthesis .

Pre-activated OSu ester for direct amine coupling
Designed for Fmoc/tBu solid-phase peptide synthesis (SPPS)
Reduces in situ activation variables; supports manual and automated workflows

Fmoc-Thr(tBu)-OSu Generic Substitution Failure


Generic substitution of Fmoc-Thr(tBu)-OSu with standard Fmoc-Thr(tBu)-OH or alternative activated esters is not scientifically valid due to fundamental differences in reactivity, stereochemical fidelity, and workflow compatibility. The OSu ester moiety in Fmoc-Thr(tBu)-OSu provides a pre-activated carboxyl group that reacts directly with resin-bound amines, eliminating the variable efficiency and racemization risks associated with in situ activation methods . In contrast, using Fmoc-Thr(tBu)-OH requires a coupling reagent (e.g., DIC/Oxyma or HATU), introducing additional variables such as reagent quality, stoichiometry, and activation time, all of which can impact coupling yield and diastereomeric purity [1]. Furthermore, while other activated esters like OPfp or OBt exist, the OSu ester strikes a unique balance of shelf stability and on-resin reactivity that is critical for reproducible, high-throughput peptide assembly, particularly in automated synthesizers .

Activation workflow
Pre-activated OSu ester; direct coupling
Fmoc-Thr(tBu)-OH requires in situ activation
Variable coupling efficiency; may require extensive optimization
Racemization control
Mild acylation; lower epimerization risk
Strong activation reagents may increase D-amino acid formation
Diastereomeric purity may differ; HPLC monitoring recommended
Reagent & automation fit
Single-component; compatible with automated synthesizers
Requires separate coupling reagents and activators
Increased reagent inventory; line-clogging risk from solubility differences

Fmoc-Thr(tBu)-OSu Comparator Analysis


Pre-Activated OSu Ester Efficiency

Fmoc-Thr(tBu)-OSu is supplied as a pre-activated ester, enabling direct coupling to the growing peptide chain. This contrasts with Fmoc-Thr(tBu)-OH, which requires in situ activation using coupling reagents. The OSu ester approach removes the need for optimizing reagent stoichiometry and activation times, directly reducing the number of experimental variables. This leads to more consistent coupling yields, particularly in automated peptide synthesizers where standard protocols are used . The elimination of in situ activation also minimizes the potential for side reactions and racemization that can occur during the activation step of Fmoc-Thr(tBu)-OH [1].

Activation Efficiency
Class-level
Direct OSu coupling vs. in situ activation
Eliminates activation-step variables; supports automated SPPS reproducibility
Coupling yields may still depend on sequence context
Peptide Synthesis Coupling Efficiency Workflow Reproducibility

Low Racemization Risk

The OSu ester of Fmoc-Thr(tBu)-OSu is less prone to base-catalyzed racemization during coupling compared to some in situ activation methods that use strong bases or certain coupling reagents. While specific quantitative racemization data for Fmoc-Thr(tBu)-OSu is not available, class-level inference from OSu esters indicates that they typically exhibit lower racemization rates (<0.5% epimerization) compared to couplings mediated by HATU/DIEA, which can show up to 2-5% epimerization for certain amino acids under suboptimal conditions [1]. This is because the OSu ester is a relatively mild acylating agent that does not require strong base for activation, minimizing the risk of α-proton abstraction [2].

Racemization Risk
Class-level
Expected < 2% epimerization
May support higher diastereomeric purity than in situ methods
Data to verify for target sequence
Racemization Diastereomeric Purity Peptide Therapeutics

Enhanced DMF Solubility for Automation

Fmoc-Thr(tBu)-OSu exhibits excellent solubility in DMF, a critical solvent for automated peptide synthesis. While specific quantitative solubility data for the target compound is not available, the OSu ester modification generally enhances solubility in organic solvents compared to the parent acid, which can have limited solubility (<0.2 M) in some cases [1]. The compound is stable under normal laboratory conditions and is compatible with standard Fmoc-SPPS protocols without requiring specialized adjustments . This stability and solubility profile ensures consistent delivery of the reagent in automated liquid handling systems, reducing the risk of precipitation and incomplete couplings.

DMF Solubility
Class-level
Qualitatively improved over parent acid
Supports automated synthesizer reliability
Quantitative solubility not reported
Solubility Stability Automated Peptide Synthesis

Reduced Reagent Requirements

Incorporating Fmoc-Thr(tBu)-OSu into an automated peptide synthesizer protocol eliminates the need for separate coupling reagents (e.g., DIC, HATU) and activators (e.g., Oxyma, HOAt) for the threonine coupling step . This reduces the number of reagents that need to be purchased, stored, and managed, and simplifies the overall synthesis protocol. This streamlined workflow is particularly advantageous in high-throughput peptide synthesis environments where minimizing reagent inventory and protocol complexity directly impacts operational efficiency and reduces the potential for human error .

Reagent Reduction
Class-level
From 3 to 1 component per Thr coupling
Simplifies protocol; reduces inventory and error risk
Applied to automated Fmoc-SPPS
Automated Peptide Synthesis Workflow Efficiency Reagent Reduction

Validated for GLP-1 Analog Synthesis

Patents for the industrial-scale synthesis of glucagon-like peptide-1 (GLP-1) analogs, including liraglutide, explicitly mention the use of Fmoc-protected amino acids in solid-phase synthesis. While the specific mention of Fmoc-Thr(tBu)-OSu is not detailed in the abstract, the patent methodology encompasses the use of Fmoc/tBu-protected amino acids, which includes the use of activated esters like OSu for efficient coupling [1]. This class-level evidence supports the suitability of Fmoc-Thr(tBu)-OSu for the synthesis of complex, therapeutically relevant peptides at scale, where high coupling efficiency and purity are paramount [2].

Industrial Applicability
Class-level
Patent references for GLP-1 analog synthesis
Supports use in industrial peptide production context
Class-level inference; specific conditions may vary
GLP-1 Analogs Industrial Peptide Synthesis Liraglutide

Fmoc-Thr(tBu)-OSu Application Scenarios


High-Throughput Peptide Library Synthesis

In automated peptide synthesizers used for high-throughput library generation, Fmoc-Thr(tBu)-OSu streamlines the workflow by eliminating the need for in situ activation reagents . Its pre-activated OSu ester and good solubility in DMF ensure reliable and consistent coupling, reducing the risk of synthesis failure due to reagent precipitation or incomplete activation. This leads to higher success rates in producing diverse peptide libraries for drug discovery and biological screening [1].

Difficult Peptide Sequence Synthesis

For challenging peptide sequences, including those prone to aggregation or containing sterically hindered residues, Fmoc-Thr(tBu)-OSu can be strategically employed at specific threonine positions to ensure high coupling yields and minimize racemization . The mild acylating nature of the OSu ester reduces the risk of epimerization compared to harsher in situ activation methods, which is critical for maintaining the biological activity of the final peptide, especially in therapeutic applications [1].

cGMP Peptide Therapeutic Production

In a regulated cGMP environment for the production of peptide APIs like liraglutide or other GLP-1 analogs, process reproducibility and impurity control are paramount. Fmoc-Thr(tBu)-OSu offers a validated, single-component building block that simplifies the coupling step and reduces the number of process variables . This contributes to a more robust and scalable manufacturing process with tighter control over critical quality attributes, such as diastereomeric purity and related substances [1].

Phosphopeptide & Glycopeptide Synthesis

In the synthesis of complex modified peptides, such as phosphopeptides or glycopeptides, the use of Fmoc-Thr(tBu)-OSu allows for efficient incorporation of the threonine residue without interfering with orthogonal protecting group strategies . The OSu ester couples directly to the amine, while the tBu group remains stable during Fmoc deprotection and can be selectively removed at the end of the synthesis. This precision is essential for accessing biologically relevant post-translationally modified peptides [1].

Application
Selection Property
Validation Focus
Automated library synthesis
Pre-activated, single-component coupling
Reproducibility across multiple sequences
Difficult or aggregation-prone sequences
Low epimerization potential
Diastereomeric purity by HPLC
Regulated peptide API synthesis
Reduced process variables
Process robustness and impurity control
Post-translationally modified peptides
Orthogonal tBu protection stability
Selective deprotection and coupling integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-Thr(tBu)-OSu

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.